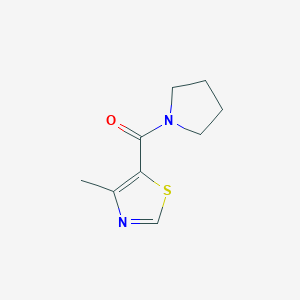
(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, also known as PCC, is a synthetic compound that belongs to the class of chromene derivatives. PCC has been the subject of extensive research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation. In addition, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in immune cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it an ideal compound for research. Another advantage of this compound is its low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of new synthesis methods for this compound could improve its yield and purity, which would facilitate its use in research. Finally, the investigation of the mechanism of action of this compound could provide insights into the development of new drugs that target similar pathways.
合成法
The synthesis of (2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves the condensation reaction between 2-aminopyridine and 3-formylchromone in the presence of acetic acid as a catalyst. The resulting product is then treated with phenylhydrazine to obtain this compound. The overall yield of the synthesis method is around 50%, and the purity of the product can be increased by recrystallization.
科学的研究の応用
(2Z)-2-(phenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-phenylimino-N-pyridin-2-ylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(24-19-12-6-7-13-22-19)17-14-15-8-4-5-11-18(15)26-21(17)23-16-9-2-1-3-10-16/h1-14H,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMQRLBOHISDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645082.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)
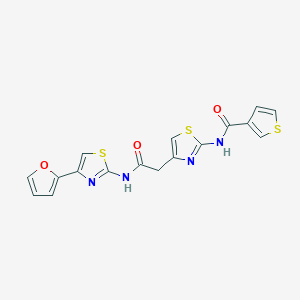
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2645088.png)
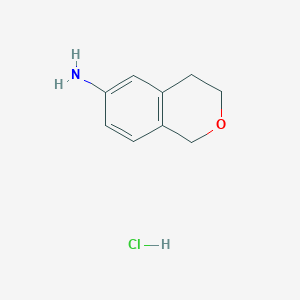
![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2645093.png)
![N-[(2-Chloro-6-fluoro-4-methylphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2645094.png)
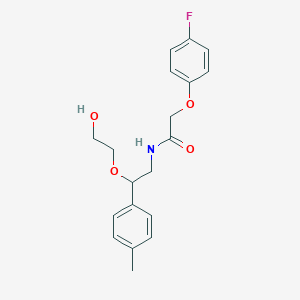
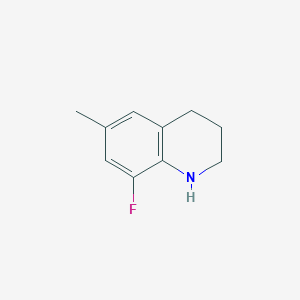
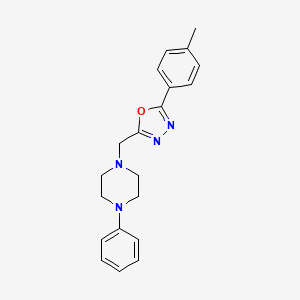
![2-((3-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2645099.png)
![[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2645100.png)
![N-(3-fluoro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2645101.png)
